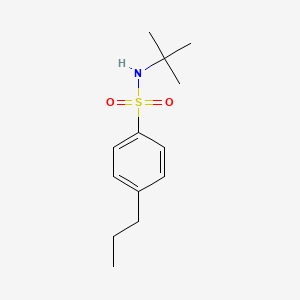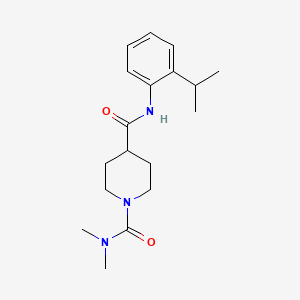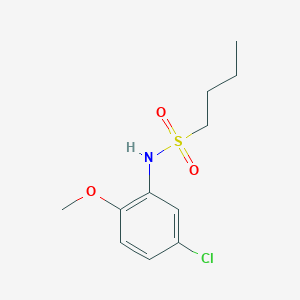![molecular formula C16H23FN2O2 B5295666 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol, also known as DAAFP-2F, is a synthetic compound that has been developed for research purposes. It belongs to the class of phenolic compounds and has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol is not fully understood. However, it is believed to bind to specific sites on proteins and induce conformational changes that can affect their function. This makes it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterases and acetylcholinesterases. The compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol in lab experiments is its high purity level, which ensures accurate and reproducible results. The compound is also easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction for future research is the development of new fluorescent probes based on 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol, which could have applications in a range of scientific fields. Additionally, the compound could be modified to improve its properties, such as its solubility and bioavailability, for use in clinical applications.
Synthesemethoden
The synthesis of 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol involves the reaction of 4-hydroxy-2-fluoroacetophenone with 4-(dimethylamino)-1-azepanone in the presence of a base such as potassium carbonate. The reaction leads to the formation of 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein-ligand interactions. The compound has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)azepan-1-yl]-2-(3-fluoro-4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-18(2)13-4-3-8-19(9-7-13)16(21)11-12-5-6-15(20)14(17)10-12/h5-6,10,13,20H,3-4,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKOWZTTDFJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)CC2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[4-(Dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)


![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)

![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)